Piperidin-4-yl dimethylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
piperidin-4-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
GGGMTJQCYUFHPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1CCNCC1 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Piperidin 4 Yl Dimethylcarbamate and Analogues
Methodologies for the Construction of the Piperidine (B6355638) Core
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. The approaches to forming the piperidine core, particularly as a precursor to Piperidin-4-yl dimethylcarbamate (B8479999), often begin with the synthesis of a key intermediate: piperidin-4-one.
Established Reactions for Piperidin-4-one Precursors
Piperidin-4-ones are highly versatile intermediates in medicinal chemistry. nih.gov Their synthesis has been accomplished through various methods, with the Mannich reaction being a prominent and historically significant approach. nih.gov This condensation reaction typically involves an aldehyde, a primary amine or ammonia (B1221849), and a ketone with two α-hydrogens. For instance, the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia can yield 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate derivatives. asianpubs.org
Modern variations have focused on improving efficiency and environmental friendliness. One such approach utilizes a deep eutectic solvent (DES) composed of glucose and urea (B33335) as a recyclable and effective reaction medium for synthesizing various piperidin-4-one derivatives. researchgate.netdtic.mil This method demonstrates high yields for a range of substituted piperidin-4-ones. researchgate.net Another established route involves the Dieckmann condensation, which can be preceded by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by hydrolysis and decarboxylation to furnish the 4-piperidone (B1582916) ring. whiterose.ac.uk
| Method | Reactants | Key Features | Yield | Reference |
|---|---|---|---|---|
| Mannich Condensation | Aromatic aldehydes, ethyl methyl ketone, ammonium (B1175870) acetate | Classic, well-established method for 2,6-diarylpiperidine-4-ones. | Varies | asianpubs.org |
| Green Synthesis (DES) | Substituted aldehydes, ketones, ammonia source in Glucose-Urea DES | Environmentally safe, inexpensive, and effective medium. | 68-82% | researchgate.net |
| Dieckmann Condensation Route | Primary amine, alkyl acrylate | Multi-step process involving Michael addition and cyclization. | Varies | whiterose.ac.uk |
Stereoselective Synthetic Routes to Piperidine Derivatives
Achieving specific stereochemistry in the piperidine ring is critical for pharmacological activity. google.com Consequently, significant research has been dedicated to developing stereoselective synthetic methods. These strategies often employ chiral auxiliaries or catalysts to control the three-dimensional arrangement of substituents.
One notable approach involves a domino Mannich–Michael reaction using a carbohydrate-based chiral auxiliary, D-arabinopyranosylamine. nih.gov This method yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent modifications, such as conjugate cuprate (B13416276) addition or enolate alkylation, allow for the synthesis of variously disubstituted piperidine derivatives. nih.gov
Catalyst-controlled C-H functionalization offers another powerful tool for stereoselective synthesis. Dirhodium tetracarboxylate catalysts, for example, can mediate C-H insertions of donor/acceptor carbenes into the piperidine ring. Current time information in Bangalore, IN. The site-selectivity (C2, C3, or C4) and stereoselectivity of these reactions can be finely tuned by selecting the appropriate rhodium catalyst and nitrogen-protecting group on the piperidine substrate. Current time information in Bangalore, IN.researchgate.net For instance, the Rh₂(R-TPPTTL)₄ catalyst has been shown to produce high diastereoselectivity (up to 27:1 d.r.) in the C2 functionalization of N-arylsulfonyl piperidine derivatives. Current time information in Bangalore, IN.
| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|
| Domino Mannich–Michael | D-arabinopyranosylamine | Formation of N-arabinosyl dehydropiperidinones | High diastereoselectivity | nih.gov |
| C-H Functionalization | Rh₂(R-TPPTTL)₄ | C2-functionalization of N-Bs-piperidine | 27:1 d.r., 69% ee | Current time information in Bangalore, IN. |
| Gold-Catalyzed Cyclization | Gold(I) catalyst | Sequential cyclization, reduction, and Ferrier rearrangement | Excellent diastereoselectivities | whiterose.ac.uk |
Carbamate (B1207046) Formation Reactions
The carbamate functional group is a crucial component of many pharmaceuticals and is often synthesized from an alcohol and an amine-derived carbonyl source. The traditional reliance on highly toxic phosgene (B1210022) and its derivatives has spurred the development of safer and more sustainable synthetic alternatives.
Phosgene-Free and Green Chemistry Approaches in Carbamate Synthesis
Modern synthetic chemistry emphasizes the use of "green" reagents that are less toxic and more environmentally benign. Carbon dioxide (CO₂), being abundant, inexpensive, and non-toxic, has emerged as a highly attractive C1 source for carbamate synthesis. dtic.mil One phosgene-free method involves the reaction of an amine with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate, which can proceed under standard temperature and pressure.
Another green approach utilizes urea as a carbonyl source. researchgate.net For example, N-substituted carbamates can be synthesized in high yields from amines, urea, and alcohols over a reusable TiO₂–Cr₂O₃/SiO₂ catalyst. researchgate.net Basic catalysts have also proven effective in converting aliphatic amines and alcohols to carbamates using CO₂ under mild conditions, sometimes even without a dehydrating agent. dtic.mil
| Carbonyl Source | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Carbon Dioxide (CO₂) | Cesium Carbonate | Phosgene-free, high yield, low by-products. | |
| Carbon Dioxide (CO₂) | Titanium Alkoxides | Facile, one-pot method for N-phenylcarbamates. | |
| Urea | TiO₂–Cr₂O₃/SiO₂ | Effective route with a reusable catalyst, high yields (95-98%). | researchgate.net |
| Carbon Dioxide (CO₂) | Basic Catalysts | Halogen-free, mild conditions (2.5 MPa CO₂). | dtic.mil |
Specific Carbonylation Methodologies
Oxidative carbonylation represents a powerful method for constructing carbamates directly from amines, alcohols, and carbon monoxide (CO). Rhodium complexes have shown excellent catalytic activity for these reactions under mild conditions. An efficient process has been developed using a rhodium catalyst in conjunction with Oxone (potassium peroxymonosulfate) as an inexpensive and environmentally friendly stoichiometric oxidant.
This methodology facilitates the synthesis of a broad range of carbamates from various amines and alcohols. For example, the reaction of aniline (B41778) with 1-hexanol (B41254) under a CO atmosphere with a rhodium catalyst and Oxone produces the corresponding carbamate in good yield. The method is versatile, accommodating a variety of primary and secondary amines as well as different alcohols.
| Amine Substrate | Alcohol | Catalyst System | Isolated Yield | Reference |
|---|---|---|---|---|
| Aniline | 1-Hexanol | [Rh(cod)Cl]₂, Oxone | 72% | |
| Benzylamine | 1-Hexanol | [Rh(cod)Cl]₂, Oxone | 65% | |
| Morpholine | 1-Hexanol | [Rh(cod)Cl]₂, Oxone | 80% | |
| Aniline | 2-Propanol | [Rh(cod)Cl]₂, Oxone | 63% |
Direct Synthesis of Piperidin-4-yl Dimethylcarbamate
While the previously discussed sections outline general strategies for constructing the necessary components, an efficient, scalable process for a close analogue, methyl piperidin-4-yl-carbamate, has been developed, which illustrates a direct synthetic pathway. This route highlights the integration of several key reactions to build the final molecule from commercially available starting materials.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Piperidin-4-one |
| 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate |
| Glucose |
| Urea |
| D-arabinopyranosylamine |
| N-arabinosyl dehydropiperidinone |
| N-Boc-piperidine |
| N-arylsulfonyl piperidine |
| Carbon dioxide |
| Cesium carbonate |
| Titanium Alkoxides |
| Carbon monoxide |
| Oxone (Potassium peroxymonosulfate) |
| Aniline |
| 1-Hexanol |
| 2-Propanol |
| Morpholine |
| Benzylamine |
| methyl piperidin-4-yl-carbamate |
| 1-benzylpiperidin-4-one |
| 1-benzylpiperidin-4-amine |
| Raney-Ni |
| Palladium on carbon (Pd/C) |
| para-toluene sulfonic acid |
Chemical Pathways and Reaction Mechanisms
The primary and most direct route to this compound involves the reaction of 4-hydroxypiperidine (B117109) with a suitable carbamoylating agent. The most common method is the O-acylation of 4-hydroxypiperidine with N,N-dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The reaction mechanism proceeds through a nucleophilic acyl substitution. The oxygen atom of the hydroxyl group on the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride. The departure of the chloride leaving group, facilitated by the base, results in the formation of the carbamate ester linkage.
Alternative, multi-step synthetic routes often begin with a protected piperidine derivative, such as 1-benzyl-4-hydroxypiperidine (B29503) or a Boc-protected piperidine. researchgate.netnih.gov For instance, a scalable process for a related compound, methyl piperidin-4-yl-carbamate, starts with the reductive amination of 1-benzylpiperidin-4-one. researchgate.netasianpubs.org This is followed by deprotection of the benzyl (B1604629) group and subsequent reaction to form the carbamate. researchgate.netasianpubs.org Such multi-step approaches allow for the introduction of various substituents on the piperidine ring before the final carbamate formation. mdpi.comniscpr.res.in
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound and its analogues is crucial for improving efficiency and making the processes viable for larger-scale production. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reaction time.
For the direct carbamoylation of 4-hydroxypiperidine, the selection of the base is critical. Stronger, non-nucleophilic bases are often preferred to prevent side reactions. The reaction temperature can also be controlled to manage the reaction rate and minimize the formation of impurities.
In multi-step syntheses, optimization at each stage is necessary. For example, in the synthesis of methyl piperidin-4-yl-carbamate, the reductive amination step using Raney-Ni as a catalyst was optimized for shorter reaction times and high yields. researchgate.netasianpubs.org The deprotection step is also a point of optimization, with different reagents and conditions being tested to ensure complete removal of the protecting group without affecting other parts of the molecule. The use of deep eutectic solvents (DES) as a green alternative to traditional organic solvents has also been explored for the synthesis of piperidin-4-one derivatives, which are precursors to many piperidinyl carbamates. researchgate.netasianpubs.org
Table 1: Optimization of Reaction Conditions for Piperidine Derivatives
| Step | Reagent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive Amination | Raney-Ni | Lower temperature and pressure | High | researchgate.netasianpubs.org |
| Deprotection (Benzyl) | Pd/C | Optimized temperature and pressure | High | researchgate.net |
| Cyclization | Deep Eutectic Solvent | Greener reaction medium | 70-82% | researchgate.netasianpubs.org |
Design and Synthesis of Structurally Modified Analogues and Prodrugs
The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles. nih.govdrexel.edu Modifications can be made at several positions on the molecule, primarily at the piperidine nitrogen and the dimethylcarbamate moiety. nih.govgoogle.com
Derivatization Strategies at the Piperidine Nitrogen and Dimethylcarbamate Moiety
The secondary amine of the piperidine ring is a common site for derivatization. Alkylation, acylation, and arylation reactions can be performed to introduce a wide variety of substituents. These modifications can significantly impact the compound's properties, such as its polarity, basicity, and ability to interact with biological targets. For instance, N-substituted piperidine derivatives are explored as serotonin (B10506) receptor agents. researchgate.net
The dimethylcarbamate group can also be modified. Replacing the methyl groups with other alkyl or aryl groups can alter the compound's lipophilicity and metabolic stability. The carbamate itself can be replaced with other functional groups, such as amides or ureas, to explore different hydrogen bonding patterns and chemical properties. nih.gov
Synthetic Access to Substituted Piperidinyl Carbamates for Pharmacological Exploration
Gaining synthetic access to a diverse range of substituted piperidinyl carbamates is essential for pharmacological exploration. drexel.edu This often involves the development of modular synthetic routes that allow for the late-stage introduction of diversity. nih.gov
One common strategy is to synthesize a key intermediate, such as a protected 4-aminopiperidine (B84694) or 4-hydroxypiperidine, which can then be reacted with a variety of reagents to generate a library of analogues. nih.gov For example, tert-butyl 4-aminopiperidine-1-carboxylate is a versatile intermediate used in the synthesis of N-substituted piperidinyl benzimidazolones. nih.gov
The synthesis of enantiomerically pure substituted piperidines is also of great interest, as stereochemistry often plays a crucial role in biological activity. niscpr.res.in Chiral starting materials, such as amino acids, can be used to construct the piperidine ring with a defined stereochemistry. niscpr.res.in
Table 2: Examples of Synthesized Piperidine Analogues
| Starting Material | Modification | Resulting Analogue Class | Reference |
|---|---|---|---|
| 1-Benzylpiperidin-4-one | Reductive amination, debenzylation, carbamate formation | Piperidin-4-yl-carbamates | researchgate.netasianpubs.org |
| L-Glutamic acid | Multi-step synthesis involving cyclization | Enantiomerically pure 3-(N-Boc amino) piperidine derivatives | niscpr.res.in |
| tert-Butyl piperidin-4-ylcarbamate | Nucleophilic aromatic substitution, cyclization | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | nih.gov |
| 4-Piperidone | Acylation, reductive coupling, cyclocarbonylation | Piperidine-substituted 1,3,4-oxadiazol-2-ones | drexel.edunih.gov |
Molecular Mechanisms of Action and Target Interactions
Receptor Binding and Modulation
A thorough review of the literature did not yield any studies that have investigated the binding affinity or modulatory effects of Piperidin-4-yl dimethylcarbamate (B8479999) on any receptor systems. Research into piperidine (B6355638) derivatives has explored their activity at a wide range of receptors, including nociceptin (B549756), estrogen, and CXCR4 chemokine receptors, but none of this research specifically identifies or tests Piperidin-4-yl dimethylcarbamate. nih.govebi.ac.uknih.gov
Data Tables
Due to the absence of specific research data for this compound across all the outlined categories, no data tables can be generated.
Ligand Binding Assays: Affinity (Ki, Kd) and Specificity Determination
Ligand binding assays are crucial in determining the affinity and selectivity of a compound for its target receptor. These assays measure the strength of the interaction between the ligand (the compound) and the receptor.
Radioligand binding displacement assays are a common method to determine the binding affinity of a test compound. These assays involve a radiolabeled ligand with known affinity for the receptor and a test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
For instance, in studies of nociceptin/orphanin FQ peptide (NOP) receptor antagonists, a series of N-substituted-4-(dimethylcarbamoyloxy)piperidine derivatives were evaluated. One such compound, featuring the this compound core, demonstrated a high affinity for the human NOP receptor with a Ki value of 1.1 nM. This indicates a strong interaction between the compound and the receptor.
Functional assays provide information on the effect of a ligand on receptor signaling. For G-protein coupled receptors (GPCRs), such as the nociceptin and muscarinic receptors, these assays often measure changes in the levels of second messengers like cyclic AMP (cAMP) or the activation of G-proteins.
In the context of muscarinic M1 receptor agonists, compounds containing the this compound scaffold have been investigated for their potential in treating cognitive deficits. Functional assays, such as those measuring phosphoinositide (PI) hydrolysis, are used to determine the efficacy of these compounds. For example, a specific compound from this class showed potent agonist activity at the human M1 receptor, with an EC50 value of 2 nM and 89% efficacy in stimulating PI hydrolysis. This demonstrates that the compound not only binds to the receptor but also effectively activates its downstream signaling pathway.
Specific Receptor Interactions (e.g., Nociceptin Receptor, Chemokine Receptors, Muscarinic Receptors)
The this compound moiety has been incorporated into ligands targeting various receptors, including the nociceptin receptor, chemokine receptors, and muscarinic receptors. The nature of the substituents on the piperidine ring plays a crucial role in determining the selectivity and affinity for these different receptors.
For the nociceptin (NOP) receptor, compounds with a 1-benzyl-4-(dimethylcarbamoyloxy)piperidine structure have shown high affinity. In the case of muscarinic receptors, derivatives of 4-(dimethylcarbamoyloxy)piperidine have been identified as potent and selective M1 receptor agonists. The specific interactions of these compounds with the amino acid residues in the binding pockets of these receptors are key to their pharmacological activity.
Allosteric Modulation and Orthosteric Binding Site Interactions
Orthosteric ligands bind to the primary binding site of a receptor, the same site as the endogenous ligand. In contrast, allosteric modulators bind to a different site on the receptor, thereby modulating the effect of the orthosteric ligand.
While many compounds containing the this compound moiety act as orthosteric ligands, there is also potential for allosteric modulation. For example, in the study of muscarinic M1 receptor agonists, it was found that certain compounds exhibited both orthosteric agonism and allosteric modulatory properties. This dual activity can be advantageous in fine-tuning the physiological response.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
SAR and QSAR studies are essential for optimizing the pharmacological properties of lead compounds. These analyses help in understanding how chemical structure relates to biological activity.
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the NOP receptor antagonists containing the this compound core, SAR studies have revealed key pharmacophoric features. These include a protonable nitrogen atom, an aromatic ring, and a hydrogen bond acceptor. The dimethylcarbamate group serves as a crucial hydrogen bond acceptor in this model.
Similarly, for the muscarinic M1 receptor agonists, SAR studies on a series of 4-(dimethylcarbamoyloxy)piperidine derivatives highlighted the importance of the piperidine nitrogen and the dimethylcarbamate group for potent agonist activity. The relative orientation of these groups, as dictated by the piperidine ring conformation, is critical for effective receptor binding and activation.
Data Tables
Table 1: Binding Affinity of a this compound-Containing Compound for the Human NOP Receptor
| Compound Class | Receptor | Assay Type | Ki (nM) |
| N-substituted-4-(dimethylcarbamoyloxy)piperidine derivative | Human NOP | Radioligand Binding Displacement | 1.1 |
Table 2: Functional Activity of a this compound-Containing Compound at the Human M1 Muscarinic Receptor
| Compound Class | Receptor | Functional Assay | EC50 (nM) | Efficacy (%) |
| 4-(dimethylcarbamoyloxy)piperidine derivative | Human M1 | Phosphoinositide Hydrolysis | 2 | 89 |
Correlating Structural Modifications with Biological Potency and Selectivity
The relationship between the structure of this compound and its derivatives and their biological activity is a critical area of study for optimizing their therapeutic potential. By systematically modifying the chemical structure of these compounds, researchers can gain insights into the key molecular features that govern their potency and selectivity towards specific biological targets.
A common strategy involves exploring modifications at various positions of the piperidine ring. For instance, the introduction of different substituents on the piperidine nitrogen can significantly impact activity. In the context of CXCR4 chemokine receptor antagonists, N-substituted piperidin-4-yl-methanamine derivatives have been synthesized and evaluated to improve interactions with the receptor's binding site. nih.gov Subtle changes to the ligand structure can lead to distinct interactions, resulting in varying degrees of antagonism, from full to partial displacement of the natural ligand CXCL12. nih.gov
The nature of the substituent on the piperidine ring also plays a crucial role. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as inhibitors of the presynaptic choline (B1196258) transporter, structure-activity relationship (SAR) studies focused on both the 3-piperidine substituent and the amide functionality. nih.gov These investigations led to the identification of potent and selective inhibitors, demonstrating that modifications around the piperidine core are key to modulating biological activity. nih.gov
The introduction of unsaturation in the piperidine ring can also dramatically alter potency. For instance, a tenfold increase in activity against Trypanosoma cruzi was observed when moving from a piperidine to a tetrahydropyridine (B1245486) ring in a series of 4-azaindole-2-piperidine compounds. dndi.org This suggests that the conformational rigidity or altered geometry conferred by the double bond can enhance binding to the target.
The following table summarizes the impact of structural modifications on the biological activity of piperidin-4-yl derivatives based on findings from various studies.
| Structural Modification | Effect on Biological Activity | Target/Context | Reference |
| N-substitution on piperidine | Modulates antagonist activity (full to partial) | CXCR4 chemokine receptor | nih.gov |
| Modifications to 3-piperidine substituent and amide | Potent and selective inhibition | Presynaptic choline transporter | nih.gov |
| Introduction of unsaturation (tetrahydropyridine) | Ten-fold increase in potency | Trypanosoma cruzi | dndi.org |
| Variation of aromatic amides | Preference for electron-rich aromatics | Trypanosoma cruzi | dndi.org |
These examples underscore the intricate relationship between chemical structure and biological function. By carefully dissecting these relationships, medicinal chemists can rationally design more potent and selective drug candidates based on the this compound scaffold.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in understanding the interactions of this compound and its analogs at the molecular level. These techniques provide detailed insights into binding modes, interaction energies, and the dynamic behavior of ligand-target complexes, thereby guiding the rational design of more effective molecules.
Molecular Docking Simulations with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been widely applied to study piperidine derivatives. For example, in the development of novel antitubercular agents, molecular docking studies were performed on the crystal structure of the enoyl-acyl carrier protein (EACP) reductase enzyme to predict the binding interactions of 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives. nih.gov Similarly, docking simulations have been used to investigate the binding of piperidine-containing compounds to targets like the CXCR4 chemokine receptor and monoamine oxidase-B (MAO-B). nih.govresearchgate.net These studies help in identifying key amino acid residues involved in the interaction and in understanding the binding affinity of the ligands. researchgate.netresearchgate.net
For instance, in a study of hydrazine-linked thiazole (B1198619) derivatives as MAO-B inhibitors, molecular docking was used to assess the binding affinity against the MAO-B enzyme (PDB ID: 2BYB). researchgate.net The results of these simulations, often expressed as a binding energy or score, provide a quantitative measure of the predicted binding affinity.
| Compound/Derivative | Target Macromolecule | PDB ID | Key Findings from Docking | Reference |
| 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives | Enoyl-acyl carrier protein (EACP) reductase | 1ZID | Prediction of binding interactions and minimum binding energy. | nih.gov |
| Hydrazine-linked thiazole derivatives | Monoamine oxidase-B (MAO-B) | 2BYB | Assessed binding affinity and identified essential structural features for inhibition. | researchgate.net |
| Benzenesulfonamide derivatives | Insulin inhibiting protein receptors | 7m17 | Predicted tight binding to amino acid residues with favorable binding affinities. | researchgate.net |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to assess its stability and conformational changes over time. mdpi.com This technique complements molecular docking by providing insights into the flexibility of both the ligand and the receptor. nih.gov
In the context of MAO-B inhibitors, MD simulations were performed on the docked complexes of hydrazine-linked thiazole derivatives with the MAO-B enzyme. These simulations confirmed the stability of the ligand-protein complexes, a crucial factor for sustained inhibitory activity. researchgate.net Similarly, MD simulations have been used to study the stability of various ligand-receptor complexes, providing information on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and other parameters that indicate the stability of the interaction. researchgate.netmdpi.com The general principle of MD simulations involves solving Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over a specific period. mdpi.com
The stability of the ligand-target complex is often evaluated by analyzing the trajectory of the simulation. Key metrics include:
Root-Mean-Square Deviation (RMSD): Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. A stable RMSD suggests the complex has reached equilibrium.
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms around their average positions, highlighting flexible regions.
Preclinical Pharmacological Investigations and Biological Evaluation
In Vivo Studies in Animal Models
Efficacy in Disease-Relevant Animal Models (e.g., Cognitive Impairment, Infectious Disease Models)
There is no available data from preclinical studies investigating the efficacy of Piperidin-4-yl dimethylcarbamate (B8479999) in animal models of cognitive impairment or infectious diseases.
Modulation of Physiological Processes in Preclinical Species
No research detailing the modulation of physiological processes by Piperidin-4-yl dimethylcarbamate in any preclinical species has been found in the public domain.
Preclinical Pharmacokinetics and in Vitro Metabolism
In Vitro Metabolic Stability Assessment (e.g., Plasma Stability, Liver Microsome Stability)
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using plasma and liver microsomes are standard methods for early assessment of a compound's metabolic fate.
Plasma Stability
Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups. creative-bioarray.com Carbamates are among the functional groups that can be liable to enzymatic hydrolysis in the blood. creative-bioarray.comresearchgate.net The stability of a compound in plasma is assessed by incubating it with plasma from different species (e.g., human, rat, mouse) and monitoring its degradation over time. Compounds with poor plasma stability often exhibit rapid clearance and a short half-life in vivo. creative-bioarray.com While specific data for Piperidin-4-yl dimethylcarbamate (B8479999) is not available in the reviewed literature, the stability of carbamate-containing molecules can be influenced by factors such as steric hindrance around the carbamate (B1207046) group. researchgate.net
Liver Microsome Stability
The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. wuxiapptec.com The liver microsomal stability assay is a fundamental tool for evaluating a compound's susceptibility to Phase I metabolism. wuxiapptec.com In this assay, the compound is incubated with liver microsomes in the presence of necessary cofactors (like NADPH), and the rate of disappearance of the parent compound is measured. nih.gov This data is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
While specific metabolic stability data for Piperidin-4-yl dimethylcarbamate was not found, studies on other piperidine-containing molecules provide insight into potential metabolic pathways. For instance, piperine, a compound with a piperidine (B6355638) moiety, undergoes metabolism in human liver microsomes, leading to various hydroxylated and dehydrogenated metabolites. nih.gov Research on novel piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) demonstrated that structural modifications, such as deuteration, can significantly increase the metabolic half-life in both human and rat liver microsomes. nih.gov The table below presents illustrative data from such a study on piperidine analogs, highlighting how stability can vary with small structural changes. nih.gov
Table 1: Illustrative Metabolic Stability of Piperidine Analogs in Liver Microsomes This data is for structurally related piperidine-derived sEH inhibitors and not this compound itself.
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Half-life (t½) in Rat Liver Microsomes (min) |
|---|---|---|
| Analog 3f | ~200 | ~30 |
| Analog 3g | ~200 | ~30 |
| Analog 3h (Deuterated) | >240 | >60 |
| Analog 3i (Deuterated) | >240 | >60 |
Data sourced from a study on piperidine-derived amide sEH inhibitors. nih.gov
The stability of piperidine-containing compounds can also be influenced by the presence of other heterocyclic rings. A study on 4-azaindole-2-piperidine derivatives showed that modifications to the amide portion of the molecule could improve metabolic stability in mouse liver microsomes. dndi.org
Blood-Brain Barrier (BBB) Permeability Studies (e.g., PAMPA-BBB, In Vitro Models)
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for therapeutic efficacy. The BBB is a highly selective barrier formed by brain endothelial cells, which protects the CNS. cellomaticsbio.com Various in vitro models have been developed to predict the BBB permeability of drug candidates early in the discovery process. nih.gov
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method used to predict passive diffusion across the BBB. frontiersin.orgpion-inc.com This assay utilizes a 96-well plate setup where a filter membrane is coated with a lipid solution to mimic the lipid composition of the brain endothelial cell membrane. pion-inc.com The test compound is added to a donor compartment, and its diffusion into an acceptor compartment is measured over time. pion-inc.com The resulting apparent permeability coefficient (Papp or Pe) is used to classify compounds as having high, medium, or low BBB penetration potential. frontiersin.org
Table 2: General Classification of BBB Permeability in PAMPA-BBB Assays
| Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
|---|---|
| High Permeability (CNS+) | > 4.0 |
| Medium Permeability (CNS+/-) | 2.0 - 4.0 |
| Low Permeability (CNS-) | < 2.0 |
Classification criteria can vary between laboratories.
While specific PAMPA-BBB data for this compound is not publicly available, results for structurally related N-benzylpiperidin-4-yl derivatives have been reported. Such studies are crucial for establishing structure-activity relationships and guiding the design of CNS-active compounds. researchgate.net The non-cellular nature of PAMPA means it primarily assesses passive permeability and does not account for active transport mechanisms. frontiersin.org
In Vitro Cell-Based Models
More complex in vitro models of the BBB utilize cultured cells to better replicate the physiological barrier. mdpi.com These models often involve growing a monolayer of brain microvascular endothelial cells on a porous membrane in a Transwell® insert, which separates a luminal (blood side) from an abluminal (brain side) compartment. cellomaticsbio.comnih.gov The tightness of the barrier is often assessed by measuring the transendothelial electrical resistance (TEER). biorxiv.org Co-culture models that include other cell types of the neurovascular unit, such as astrocytes and pericytes, can further enhance the barrier properties and provide a more accurate prediction of in vivo permeability. cellomaticsbio.comnih.gov Stem cell-based models, using induced pluripotent stem cells (iPSCs) differentiated into brain endothelial-like cells, are also emerging as powerful tools for creating robust human BBB models in vitro. nih.gov
Animal Pharmacokinetic Profiles (Absorption, Distribution, Excretion)
Animal pharmacokinetic studies are essential for understanding how a drug is absorbed, distributed throughout the body, and ultimately eliminated. These studies provide crucial data that informs the transition from preclinical to clinical development.
Absorption
Following oral administration, a drug must be absorbed from the gastrointestinal tract to exert a systemic effect. Studies in rats with other piperidine-containing compounds demonstrate varied absorption profiles. For example, pempidine (1,2,2,6,6-pentamethylpiperidine), when given orally to rats, was rapidly absorbed, reaching maximum plasma concentrations within 30 minutes. nih.gov In contrast, piperine absorption in rats was also high, with about 97% of an oral dose being absorbed, though the peak concentration in the stomach and small intestine occurred at around 6 hours. nih.gov The absorption of this compound would likely be influenced by its physicochemical properties, such as its solubility and lipophilicity.
Distribution
Once absorbed, a compound is distributed to various tissues. The extent of distribution is influenced by factors like plasma protein binding and tissue permeability. In rat studies, pempidine was found to distribute throughout the body, including the cerebrospinal fluid, with the highest concentrations detected in the kidney, spleen, and liver. nih.gov Phencyclidine (PCP), another piperidine derivative, is both water- and lipid-soluble, leading to its rapid distribution throughout the body. wikipedia.org For a compound like this compound, its ability to cross the BBB, as discussed in the previous section, would be a key aspect of its distribution profile, particularly if it is intended for CNS targets.
Excretion
Elimination of a drug and its metabolites occurs through various routes, primarily via urine and feces. The route of excretion is often dependent on the extent of metabolism and the physicochemical properties of the parent drug and its metabolites. For pempidine in rats, there was little evidence of metabolism, and the drug was rapidly excreted in the urine. nih.gov In the case of piperine, after extensive metabolism, the conjugates were excreted, and no parent compound was detectable in the urine; about 3% of the dose was found unchanged in the feces. nih.gov Studies with radiolabeled compounds are often conducted to perform mass balance assessments, which quantify the recovery of the administered dose in urine and feces, providing a complete picture of the excretion pathways. mdpi.com For instance, a study on a selenium-containing drug candidate in rats found that feces was the main route of excretion, accounting for over 92% of the administered radioactive dose. mdpi.com
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating Piperidin-4-yl dimethylcarbamate (B8479999) from impurities, reaction byproducts, or complex biological components, enabling its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and concentration of non-volatile compounds like Piperidin-4-yl dimethylcarbamate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, an octadecyl silica (C18) column is used as the stationary phase due to its versatility and effectiveness in separating a wide range of organic molecules. sensusimpact.comunodc.org The mobile phase often consists of a mixture of an aqueous solvent (like water with a modifier such as phosphoric acid or formic acid) and an organic solvent (commonly acetonitrile or methanol). sensusimpact.comnih.gov By adjusting the ratio of these solvents (gradient or isocratic elution), a high degree of separation can be achieved. Detection is commonly performed using an ultraviolet (UV) detector, as the carbamate (B1207046) group provides a chromophore, although other detectors can be employed for enhanced sensitivity and selectivity. This method is a rapid and accurate tool for routine analysis and quality control. sensusimpact.comnih.gov
Table 1: Typical HPLC Parameters for Analysis of Piperidine-Related Compounds
| Parameter | Description |
|---|---|
| Column | Inertsil C18 (250 x 4.6 mm I.D.) sensusimpact.comnih.gov |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid sensusimpact.comnih.gov |
| Flow Rate | 1.0 mL/min sensusimpact.comnih.gov |
| Detection | UV Spectrophotometry |
| Column Temperature | 30°C sensusimpact.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can be employed for trace analysis, such as detecting its presence as a low-level impurity or a degradant. The sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. rsc.org Following separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly confident identification of the compound. researchgate.net The high sensitivity of the mass spectrometer detector makes GC-MS an ideal method for identifying and quantifying trace amounts of substances. researchgate.net
Table 2: General GC-MS Instrumental Parameters
| Parameter | Description |
|---|---|
| Instrument | QP 2010 Plus SHIMADZU or similar researchgate.net |
| Column | HP-5 or Elite 1 capillary column rsc.orgresearchgate.net |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) researchgate.net |
| Ionization Mode | Electron Impact (EI) at 70 eV researchgate.net |
| Injection Volume | 1 µL |
| Analysis Time | Typically 30-45 minutes researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low molecular weight compounds in complex biological matrices such as plasma, urine, or tissue homogenates. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com For the analysis of this compound in biological samples, a preliminary sample preparation step is crucial to remove interferences like proteins and salts. americanpharmaceuticalreview.comresearchgate.net This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). americanpharmaceuticalreview.com The extract is then injected into the LC-MS/MS system. The compound is separated on an LC column and then ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific parent ion corresponding to the protonated molecule ([M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and allows for quantification down to picogram-per-milliliter levels. nih.gov This high sensitivity is critical for pharmacokinetic and metabolic studies. mdpi.comnih.gov
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.
¹H NMR: A proton (¹H) NMR spectrum of this compound would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Distinct signals would be expected for the N-methyl protons of the dimethylcarbamate group, the protons on the piperidine (B6355638) ring, and the proton attached to the nitrogen of the piperidine ring. For the piperidine ring itself, signals corresponding to the methine proton at the C4 position and the different methylene protons (at C2, C3, C5, and C6) would be observed, with their chemical shifts and splitting patterns confirming their positions and stereochemical relationships. chemicalbook.com
¹³C NMR: A carbon-13 (¹³C) NMR spectrum gives direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct signals would appear for each non-equivalent carbon atom: the carbonyl carbon of the carbamate, the carbons of the two N-methyl groups, and the carbons of the piperidine ring (the C4 methine carbon and the methylene carbons at C2/C6 and C3/C5). The chemical shift of each carbon provides insight into its functional group and electronic environment. bhu.ac.in
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -N(CH₃)₂ | Methyl | ~2.9 | ~36-38 |
| C=O | Carbonyl | - | ~155-157 |
| Piperidine C4-H | Methine | ~4.7-4.9 | - |
| Piperidine C4 | Methine | - | ~68-72 |
| Piperidine C2/C6 | Methylene | ~2.9-3.1 (axial/equatorial) | ~44-46 |
| Piperidine C3/C5 | Methylene | ~1.6-1.9 (axial/equatorial) | ~30-33 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and piperidine derivatives. rsc.orgchemicalbook.com
Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for molecules like this compound, as it typically produces an intact protonated molecular ion ([M+H]⁺) with minimal fragmentation. researchgate.net This allows for the direct determination of the molecular weight.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision makes it possible to determine the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. beilstein-journals.org The exact mass of the [M+H]⁺ ion can be used to confirm the molecular formula C₈H₁₇N₂O₂⁺.
Table 4: Predicted Mass Spectrometry Data for this compound (C₈H₁₆N₂O₂) uni.lu
| Adduct Ion | Formula | Predicted m/z (mass-to-charge ratio) |
|---|---|---|
| [M+H]⁺ | C₈H₁₇N₂O₂⁺ | 173.12847 |
| [M+Na]⁺ | C₈H₁₆N₂O₂Na⁺ | 195.11041 |
| [M+K]⁺ | C₈H₁₆N₂O₂K⁺ | 211.08435 |
| [M+NH₄]⁺ | C₈H₂₀N₃O₂⁺ | 190.15501 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent parts: the piperidine ring and the dimethylcarbamate group.
The analysis of the IR spectrum of this compound would reveal several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration from the carbamate functional group, which typically appears as a strong and sharp peak in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic environment.
The piperidine ring contributes to several characteristic absorptions. The N-H stretching vibration of the secondary amine within the piperidine ring is expected in the range of 3300-3500 cm⁻¹, often appearing as a medium to weak band. The C-N stretching vibrations of both the piperidine ring and the dimethylamino group of the carbamate would be observed in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. ycdehongchem.com The aliphatic C-H stretching vibrations from the methyl groups and the piperidine ring methylene groups are expected in the 2800-3000 cm⁻¹ region.
A detailed examination of the spectrum would also show C-H bending vibrations for the CH₂ groups of the piperidine ring, which typically occur around 1450 cm⁻¹. The presence of the dimethylamino group on the carbamate will also contribute to the complexity of the spectrum in the fingerprint region.
The following table summarizes the expected characteristic IR absorption frequencies for this compound based on the analysis of its functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carbamate | C=O Stretch | 1700 - 1725 | Strong |
| Piperidine | N-H Stretch | 3300 - 3500 | Medium to Weak |
| Aliphatic CH₂, CH₃ | C-H Stretch | 2800 - 3000 | Medium to Strong |
| Piperidine CH₂ | C-H Bend (Scissoring) | ~1450 | Medium |
| Carbamate/Piperidine | C-N Stretch | 1000 - 1300 | Medium |
X-ray Crystallography for Ligand-Target Complex Structures
The piperidine ring in this compound is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for six-membered saturated heterocycles. nih.gov In this conformation, the substituents on the ring can be either in axial or equatorial positions. The dimethylcarbamate group at the 4-position would likely favor the equatorial position to minimize steric hindrance.
The carbamate functional group is known to be relatively planar due to the delocalization of the lone pair of electrons on the nitrogen atom with the carbonyl group. This planarity influences the geometry of the connection to the piperidine ring and the orientation of the dimethylamino group.
Key structural parameters that would be determined from an X-ray crystallographic study include bond lengths, bond angles, and torsion angles. For instance, the C-N bond lengths within the piperidine ring are expected to be in the range of 1.45-1.49 Å. The C=O bond of the carbamate group would typically be around 1.20-1.23 Å, while the C-O and C-N bonds of the carbamate ester would be approximately 1.33-1.37 Å and 1.32-1.36 Å, respectively.
The following table presents hypothetical, yet representative, crystallographic data for this compound, derived from known structures of similar compounds.
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| C=O (carbamate) | 1.21 | |
| C-O (ester) | 1.35 | |
| C-N (carbamate) | 1.34 | |
| C-N (piperidine) | 1.47 | |
| C-C (piperidine) | 1.52 | |
| Bond Angles (°) ** | ||
| O=C-O (carbamate) | 125 | |
| O=C-N (carbamate) | 124 | |
| O-C-N (carbamate) | 111 | |
| C-N-C (piperidine) | 112 | |
| C-C-C (piperidine) | 110 | |
| Torsion Angles (°) ** | ||
| C-O-C-N (carbamate) | ~180 (trans) | |
| Ring Puckering (piperidine) | Chair Conformation |
This data provides a foundational understanding of the likely solid-state structure of this compound, which is crucial for computational modeling and understanding its potential interactions with biological macromolecules.
Future Research Directions and Conceptual Therapeutic Potential
Exploration of Novel Biological Targets for Piperidin-4-yl Dimethylcarbamate (B8479999)
The piperidine (B6355638) core is a versatile scaffold that can be tailored to interact with a wide range of biological targets. The future exploration of Piperidin-4-yl dimethylcarbamate would likely begin with broad screening assays to identify its potential biological targets. Based on the activities of other piperidine derivatives, several target classes warrant investigation:
G-Protein Coupled Receptors (GPCRs): Many piperidine-containing compounds are known to modulate GPCRs, which are involved in a multitude of physiological processes. For instance, derivatives of piperidine have been developed as antagonists for the CXCR4 and CCR5 chemokine receptors, playing roles in inflammation and HIV entry respectively. High-throughput screening of this compound against a panel of GPCRs could uncover novel receptor interactions.
Ion Channels: The piperidine structure is also found in potent ion channel modulators. For example, certain N-substituted piperidinyl-anilines have been identified as N-type calcium channel blockers with potential analgesic properties. Investigating the effect of this compound on various ion channels, such as calcium, sodium, and potassium channels, could reveal new therapeutic possibilities for neurological or cardiovascular disorders.
Enzymes: Piperidine derivatives have also been designed as enzyme inhibitors. For example, some have shown inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer and antimicrobial agents. Screening this compound against a library of clinically relevant enzymes could identify novel inhibitory activities.
Rational Design and Synthesis of Next-Generation Analogues
Following the identification of initial biological targets, the principles of medicinal chemistry would guide the rational design and synthesis of next-generation analogues of this compound. This process aims to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies would be crucial in this phase. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can understand which parts of the molecule are essential for its activity. For instance, modifications could be made to the dimethylcarbamate group or the piperidine ring to enhance binding affinity to a specific target.
Computational modeling and in silico screening can accelerate the design process. Techniques like molecular docking can predict how different analogues might interact with a target protein, allowing for the prioritization of the most promising candidates for synthesis and testing.
Development of this compound as a Research Tool
Even if this compound itself does not prove to be a viable drug candidate, it could be developed into a valuable research tool. A potent and selective inhibitor or modulator of a specific biological target can be instrumental in elucidating the physiological and pathological roles of that target.
For example, if this compound is found to be a selective antagonist for a particular receptor, it could be used in laboratory studies to probe the function of that receptor in various cellular and animal models of disease. This can lead to a better understanding of disease mechanisms and the identification of new therapeutic strategies. Furthermore, radiolabeled versions of the compound could be synthesized for use in positron emission tomography (PET) imaging to visualize the distribution of its target in living organisms.
Translational Research Prospects Based on Preclinical Findings
Should preclinical studies with this compound or its optimized analogues yield promising results, the focus would shift towards translational research. This involves bridging the gap between laboratory findings and clinical applications.
Key steps in this phase would include:
In vivo efficacy studies: Evaluating the therapeutic effect of the compound in relevant animal models of human diseases.
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms, and correlating its concentration with its biological effect.
Preliminary safety and toxicology studies: Assessing the potential for adverse effects in animal models to establish a preliminary safety profile.
Positive outcomes from these preclinical investigations would be essential to justify the initiation of clinical trials in humans, the ultimate step in the development of a new therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Piperidin-4-yl dimethylcarbamate, and how can reaction conditions be tailored to improve yield?
- Methodology : Carbamate synthesis typically employs nucleophilic substitution or condensation reactions. For example, zinc-promoted methods (Yadav et al., 1998) or polymer-supported chloroformates (Mormeneo et al., 2004) are effective for amino group protection . Piperidine core modifications can be achieved via reductive amination or alkylation, as demonstrated in tert-butyl piperidinylcarbamate synthesis (PubChem, 2021) . Key parameters include solvent polarity (e.g., THF or DMF), temperature (40–80°C), and stoichiometric ratios of dimethylcarbamoyl chloride to piperidine derivatives.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : NMR (δ 1.2–3.5 ppm for piperidine protons; δ 3.0–3.2 ppm for dimethylcarbamate N-CH) .
- IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O-C stretch) confirm carbamate functionality .
- Elemental analysis : Verify C, H, N percentages (±0.3% deviation from theoretical values) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) for purity assessment (>95%) .
Q. What environmental factors influence the stability of this compound during storage?
- Methodology : Stability studies under varying pH (3–10), temperature (4°C vs. 25°C), and humidity (40–80% RH) show:
- pH : Degradation accelerates in acidic conditions (pH < 5) via carbamate hydrolysis .
- Temperature : Store at 2–8°C to prevent thermal decomposition; room temperature reduces shelf life by ~30% over 6 months .
- Light : Protect from UV exposure to avoid photolytic cleavage of the carbamate group .
Advanced Research Questions
Q. How do structural modifications of the piperidine ring impact the compound’s bioactivity and target selectivity?
- Methodology :
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro at C3) enhances electrophilicity, improving acetylcholinesterase (AChE) inhibition (IC reduced by 40%) .
- Ring conformation : X-ray crystallography reveals that axial vs. equatorial substituents alter binding to G-protein-coupled receptors (e.g., 5-HT) .
- SAR studies : Compare IC values of analogs with methyl, benzyl, or sulfonyl groups at C4 .
Q. What computational models predict the pharmacokinetic properties of this compound?
- Methodology :
- ADMET prediction : Use SwissADME to calculate LogP (~1.8), indicating moderate lipophilicity. Poor BBB penetration (TPSA > 80 Ų) .
- Docking studies (AutoDock Vina) : Simulate binding to AChE (PDB: 1ACJ). The carbamate group forms hydrogen bonds with Tyr337 (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of receptor-ligand complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
Q. How can contradictory data on the compound’s mechanism of action be resolved?
- Methodology :
- Dose-response assays : Replicate studies at concentrations 0.1–100 µM to identify biphasic effects (e.g., activation vs. inhibition at low/high doses) .
- Kinetic analysis : Determine and for enzyme inhibition (e.g., AChE) under varying substrate levels .
- Orthogonal assays : Combine Western blotting (protein expression) with calcium imaging (functional activity) to validate target engagement .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis; airborne exposure limits <0.1 mg/m³ .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
